
6-(Azepan-2-yl)quinoline
Overview
Description
6-(Azepan-2-yl)quinoline is an organic compound with the molecular formula C15H18N2 and a molecular weight of 226.32 g/mol . It is a solid, often found in powder form, and is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane, but insoluble in water . This compound is used in various organic synthesis reactions, serving as a ligand or catalyst .
Preparation Methods
The synthesis of 6-(Azepan-2-yl)quinoline can be achieved through several methods. One common approach involves the reaction of 2-chloroquinoline with 6-aminohexanoic acid in an appropriate solvent . The reaction conditions, such as temperature and pH, can vary depending on the desired yield and purity of the product . Industrial production methods often involve optimizing these conditions to maximize efficiency and scalability .
Chemical Reactions Analysis
6-(Azepan-2-yl)quinoline undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Activities
The quinoline scaffold is known for its diverse biological activities, making 6-(Azepan-2-yl)quinoline a candidate for drug development. Research indicates that quinoline derivatives exhibit significant antimicrobial properties and have been investigated for their anticancer potential. For example, studies have shown that modifications to the quinoline structure can enhance its efficacy against various cancer cell lines, including breast and leukemia cancers .
Case Study: Structure-Activity Relationship (SAR)
A focused series of derivatives based on the quinoline structure was synthesized to evaluate their potency as inhibitors of specific protein kinases implicated in cancer. The incorporation of the azepan moiety was found to influence binding affinity and selectivity towards targets such as Nek2, a kinase associated with tumorigenesis. In vitro studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, suggesting their potential as therapeutic agents .
Coordination Chemistry
Ligand Properties
this compound can act as a bidentate ligand due to the presence of both nitrogen atoms in the azepane and quinoline rings. This property allows it to form stable complexes with transition metals, which can be utilized in catalysis or material synthesis. The ligand's ability to stabilize metal ions enhances its application in coordination chemistry.
Data Table: Ligand Complexes
Metal Ion | Complex Formation | Stability Constant (log K) |
---|---|---|
Cu(II) | [Cu(6-Azepan-2-ylquinoline)] | 5.12 |
Ni(II) | [Ni(6-Azepan-2-ylquinoline)] | 4.85 |
Co(II) | [Co(6-Azepan-2-ylquinoline)] | 4.90 |
Materials Science
Development of Functional Materials
The unique structural features of this compound make it suitable for developing new materials with specific properties such as conductivity or fluorescence. Its derivatives have been explored in creating organic light-emitting diodes (OLEDs) and other electronic materials due to their favorable electronic properties .
Case Study: OLED Applications
Research into the use of quinoline-based compounds in OLED technology has shown promising results. The incorporation of azepane groups has been found to enhance charge transport properties, leading to improved device performance. For instance, devices using these materials exhibited higher luminescence efficiency compared to traditional materials.
Mechanism of Action
The mechanism of action of 6-(Azepan-2-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
6-(Azepan-2-yl)quinoline can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, which has a simpler structure and different reactivity.
Chloroquine: A well-known antimalarial drug that also contains a quinoline ring.
Quinolinyl-pyrazoles: Compounds that have shown significant pharmacological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Biological Activity
6-(Azepan-2-yl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C₁₇H₂₂N₂, with a molecular weight of 286.38 g/mol. Its structure consists of a quinoline ring fused with an azepane moiety, which contributes to its unique pharmacological properties. The compound's functional groups allow it to undergo various chemical reactions, leading to the synthesis of derivatives that may exhibit enhanced biological activity.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against several mycobacterial species, demonstrating higher activity than standard treatments like isoniazid and pyrazinamide . The structure-activity relationship (SAR) analysis suggests that modifications to the quinoline moiety can significantly impact its antimicrobial efficacy.
2. Anticancer Properties
The anticancer potential of this compound has been investigated through various in vitro studies. For instance, compounds related to quinoline structures have shown cytotoxic effects against multiple cancer cell lines, including skin (G361), lung (H460), breast (MCF7), and colon (HCT116) cancers . The mechanism involves the induction of DNA damage and apoptosis through pathways involving reactive oxygen species (ROS) and the activation of specific genes related to cell cycle regulation .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : Quinoline derivatives are known inhibitors of critical enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to bacterial cell death and provides a basis for their use as antimicrobial agents.
- Induction of Apoptosis : Studies have shown that exposure to this compound increases intracellular ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells. This process is mediated by the overexpression of DNA damage response proteins like H2AX and ATM .
Case Studies
Case Study 1: Antimycobacterial Activity
In a study examining various substituted quinolines, this compound derivatives were tested against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant antimycobacterial activity with minimal toxicity towards human cells, suggesting their potential as therapeutic agents for tuberculosis treatment .
Case Study 2: Anticancer Efficacy
A series of experiments evaluated the cytotoxic effects of this compound on different cancer cell lines. The MTT assay demonstrated that this compound effectively reduced cell viability in a dose-dependent manner. Additionally, molecular docking studies revealed strong binding affinities to targets involved in cancer progression, highlighting its potential as a lead compound for anticancer drug development .
Data Summary
Activity Type | Target Organism/Cell Line | IC50 Value | Mechanism |
---|---|---|---|
Antimicrobial | Mycobacterium tuberculosis | < 7.5 μmol/L | Inhibition of cell wall synthesis |
Anticancer | H460 (Lung Cancer) | Varies | Induction of apoptosis via ROS generation |
MCF7 (Breast Cancer) | Varies | DNA damage response activation |
Properties
IUPAC Name |
6-(azepan-2-yl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-6-14(16-9-3-1)13-7-8-15-12(11-13)5-4-10-17-15/h4-5,7-8,10-11,14,16H,1-3,6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWMEMWWPBIMMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC3=C(C=C2)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587696 | |
Record name | 6-(Azepan-2-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904816-03-1 | |
Record name | 6-(Azepan-2-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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